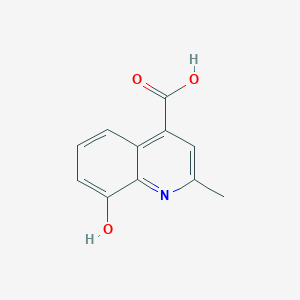

8-Hydroxy-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-hydroxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLRWTVKQDEJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668606 | |

| Record name | 8-Hydroxy-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14788-40-0 | |

| Record name | 8-Hydroxy-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Hydroxy-2-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 8-Hydroxy-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS Number for this derivative is not prominently listed in major chemical databases, this document constructs a robust profile through established synthesis principles, analysis of closely related analogues, and the extensive pharmacology of the 8-hydroxyquinoline scaffold.

Introduction: The Strategic Importance of the 8-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. The 8-hydroxyquinoline (8-HQ) moiety, in particular, imparts a unique set of physicochemical properties, most notably the ability to chelate essential metal ions. This chelation capability is a cornerstone of its diverse biological activities, which include antimicrobial, neuroprotective, anticancer, and anti-inflammatory effects.[1][2]

This compound integrates three key functional groups onto this scaffold:

-

An 8-hydroxyl group: Essential for metal ion chelation and forming critical hydrogen bonds with biological targets.

-

A 2-methyl group: Enhances lipophilicity, potentially improving membrane permeability and modulating target binding.

-

A 4-carboxylic acid group: Acts as a potent hydrogen bond donor and acceptor, providing a key anchor point for receptor interactions and influencing solubility and pharmacokinetic properties.

This strategic combination of functional groups makes it a compelling candidate for investigation as a targeted therapeutic agent.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale |

| CAS Number | Not Assigned | Not found in primary chemical registration databases. |

| Molecular Formula | C₁₁H₉NO₃ | Based on chemical structure. |

| Molecular Weight | 203.19 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to beige solid | Typical for functionalized quinoline compounds.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid group provides some aqueous solubility, while the quinoline core imparts organic solubility. |

| pKa | ~4.0 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl) | Estimated based on similar aromatic carboxylic acids and 8-hydroxyquinoline analogues. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm range. A singlet for the methyl group (C2-CH₃) would be expected around δ 2.5-2.7 ppm. The hydroxyl and carboxylic acid protons would be broad singlets, with chemical shifts dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The carboxylic acid carbonyl carbon would be significantly downfield (δ > 165 ppm). The methyl carbon would appear upfield (δ ~20-25 ppm).

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (from both the hydroxyl and carboxylic acid groups) around 3400-2500 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and C=C/C=N stretches in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 204.06, confirming the molecular weight.

Synthesis and Purification: A Logic-Driven Approach

The most logical and efficient method for constructing the this compound scaffold is the Doebner Reaction . This classic multicomponent reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[5]

Proposed Synthetic Pathway: The Doebner Reaction

The synthesis proceeds by reacting 2-aminophenol (provides the 8-hydroxy group and benzene portion of the ring), acetaldehyde (provides the 2-methyl group), and pyruvic acid (provides the 4-carboxylic acid group and completes the pyridine ring).

Caption: Proposed Doebner reaction workflow for synthesis.

Detailed Experimental Protocol

Causality Behind Choices: This protocol is designed for robustness and yield. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction is run under reflux to provide the necessary activation energy for the cyclization and dehydration steps.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 eq.), pyruvic acid (1.1 eq.), and absolute ethanol.

-

Initiation: Begin stirring the mixture. Slowly add acetaldehyde (1.2 eq.) dropwise to the suspension. Rationale: Slow addition is crucial to control the initial exothermic condensation reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Sustained heating drives the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps.

-

Workup: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

Washing: The crude solid is washed sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

Purification Protocol

Recrystallization is the most effective method for purifying the crude product.

-

Solvent Selection: A mixed solvent system of ethanol and water is ideal. The product should be highly soluble in hot ethanol and poorly soluble in cold water.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and dry under vacuum. The purity should be confirmed by melting point analysis and spectroscopy.

Biological Activity and Applications in Drug Development

The therapeutic potential of this compound stems from the well-documented activities of the 8-HQ scaffold.[2][6]

Primary Mechanism of Action: Metal Ion Chelation

The primary mechanism of action for many 8-hydroxyquinolines is their ability to act as bidentate chelating agents for biologically important metal ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] These metal ions are critical cofactors for numerous enzymes involved in cellular proliferation and survival, such as metalloproteinases and ribonucleotide reductase.

By sequestering these ions, this compound can disrupt essential enzymatic processes, leading to cytostatic or cytotoxic effects. This is particularly relevant in cancer therapy, where tumor cells often have an elevated demand for these metals.[4]

Caption: Mechanism via metal ion chelation and enzyme inhibition.

Therapeutic Potential

-

Anticancer Agents: By disrupting iron metabolism, 8-HQ derivatives can induce apoptosis in cancer cells. The specific substitution pattern of this compound may offer selectivity for certain cancer cell types.[6][7]

-

Neuroprotective Agents: In neurodegenerative diseases like Alzheimer's, dysregulation of metal ions contributes to oxidative stress and amyloid plaque formation. Chelators like 8-HQ derivatives can help restore metal homeostasis, representing a promising therapeutic strategy.[1]

-

Antimicrobial and Antiviral Activity: Many essential microbial enzymes are metal-dependent. The chelation properties of 8-HQ compounds can effectively inhibit microbial growth and viral replication.[2][6]

Safety and Handling

Based on analogous compounds like 2-Hydroxyquinoline-4-carboxylic acid, this compound should be handled with appropriate care.[8]

-

GHS Hazard Statements (Predicted): May be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[8]

-

Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a molecule with significant, untapped potential in drug discovery. Its rational design combines the proven metal-chelating ability of the 8-hydroxyquinoline core with functional groups that can enhance potency, selectivity, and pharmacokinetic properties. The synthetic route via the Doebner reaction is straightforward and scalable, making this compound accessible for further investigation. Future research should focus on its in-vitro and in-vivo evaluation against various cancer cell lines, microbial strains, and in models of neurodegenerative disease to fully elucidate its therapeutic promise.

References

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available at: [Link].

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link].

-

Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Available at: [Link].

-

2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3. PubChem. Available at: [Link].

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link].

-

Doebner-von Miller Synthesis. Cambridge University Press. Available at: [Link].

Sources

- 1. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 2. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid | 495409-74-0 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. researchgate.net [researchgate.net]

structure of 8-Hydroxy-2-methylquinoline-4-carboxylic acid

An In-depth Technical Guide to the Structure, Synthesis, and Application of 8-Hydroxy-2-methylquinoline-4-carboxylic Acid

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides a detailed examination of this compound, a derivative with significant potential in drug development and materials science. We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, delineate synthetic pathways, and discuss its biological activities, with a focus on its role as a metal chelator and enzyme inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising molecule.

Introduction to the Quinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in chemical and biological sciences.[1][2] As a bicyclic aromatic heterocycle, it possesses unique electronic properties and a conformationally rigid structure. The defining feature of 8-HQ and its derivatives is their potent ability to act as bidentate chelating agents for a wide array of metal ions.[3][4] This chelation profoundly influences their biological activity, leading to applications as antibacterial, antifungal, anticancer, and neuroprotective agents.[1] The addition of a methyl group at the 2-position and a carboxylic acid at the 4-position, as in this compound, further modulates the molecule's steric and electronic properties, enhancing its specificity and potential as a targeted therapeutic.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The core of the molecule is a quinoline ring system. The key functional groups are strategically positioned to confer specific chemical and biological properties:

-

8-Hydroxy Group: This phenolic hydroxyl group is crucial for metal chelation, forming a stable five-membered ring with the quinoline nitrogen and a coordinated metal ion.

-

2-Methyl Group: This group can influence the molecule's lipophilicity and steric profile, potentially affecting its binding affinity to biological targets.

-

4-Carboxylic Acid Group: This acidic moiety enhances water solubility and provides an additional coordination site, potentially making the compound a tridentate chelating agent.[4] It is a key feature in compounds designed to inhibit enzymes like dihydroorotate dehydrogenase (DHODH).[5]

The systematic IUPAC name for this compound is This compound .

Caption: 2D .

Physicochemical Data Summary

| Property | Predicted Value / Analog Data | Source (Analog) |

| Molecular Formula | C₁₁H₉NO₃ | N/A |

| Molecular Weight | 203.19 g/mol | N/A |

| Appearance | Likely a yellow crystalline powder | [4] |

| Melting Point | >200 °C (decomposes) | [4] (8-Hydroxy-2-quinolinecarboxylic acid: 213-214 °C) |

| pKa (Phenolic OH) | ~9.3 | [6] (Methyl 8-hydroxyquinaldate: 9.26) |

| pKa (Carboxylic Acid) | ~2-3 | General value for quinoline-4-carboxylic acids |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and basic aqueous solutions | General chemical principles |

| CAS Number (Analog) | 55698-67-4 (8-Hydroxyquinoline-4-carboxylic acid) | [7] |

Spectroscopic Characterization

The unique gives rise to a distinct spectroscopic fingerprint, essential for its identification and characterization.

-

¹H NMR: The spectrum would show distinct aromatic protons in the 7.0-8.5 ppm range, with coupling patterns indicative of their positions on the quinoline ring. A singlet for the methyl group (CH₃) would appear upfield, around 2.6 ppm. The hydroxyl and carboxylic acid protons would be broad singlets, exchangeable with D₂O.

-

¹³C NMR: The spectrum would display 11 distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield signal (>165 ppm). The aromatic carbons would appear between 110-150 ppm, and the methyl carbon would be the most upfield signal (~20 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the phenol (~3400 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretching from the aromatic quinoline core (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): In positive ion mode ESI-MS, the expected molecular ion peak would be [M+H]⁺ at m/z 204.2.

Synthesis and Chemical Reactivity

Synthetic Strategies

Quinoline-4-carboxylic acids are commonly synthesized via the Doebner–von Miller reaction or the Pfitzinger reaction . A plausible and efficient route for this compound involves a modified Pfitzinger reaction. This approach utilizes the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.

Caption: Pfitzinger reaction workflow for synthesis.

This one-pot synthesis is advantageous due to its high atom economy and the availability of substituted isatin precursors.[8]

Key Chemical Reactivity: Metal Chelation

The primary driver of the bioactivity of 8-hydroxyquinolines is their ability to chelate metal ions. The 8-hydroxyl group and the quinoline nitrogen form a pincer-like structure that binds essential transition metals such as iron (Fe), copper (Cu), and zinc (Zn). This sequestration disrupts the normal function of metalloenzymes, which are critical for cellular processes in pathogens and cancer cells.

Caption: Conceptual diagram of enzyme inhibition via metal chelation.

Biological Activity and Applications

Therapeutic Potential

The unique makes it a candidate for several therapeutic applications.

-

Anticancer Activity: Many cancers exhibit dysregulated metal homeostasis. By chelating intracellular iron or copper, 8-HQ derivatives can induce oxidative stress and apoptosis in cancer cells. Furthermore, quinoline-4-carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine biosynthesis required for rapid cell proliferation.[5] DHODH inhibition leads to pyrimidine starvation and cell cycle arrest, making it a validated anticancer target.[5]

-

Antiviral and Antibacterial Activity: Viruses and bacteria rely on host or native metalloenzymes for replication and survival. The condensation of 8-hydroxyquinoline-2-carboxylic acid has been used to create derivatives active against viruses like H5N1 and Dengue.[1] The chelation of essential metal ions by this compound can disrupt these vital processes, providing a broad-spectrum antimicrobial effect.

Applications in Materials Science

The parent compound, 8-hydroxyquinoline, is famous for its aluminum complex (Alq₃), a key component in organic light-emitting diodes (OLEDs).[3] The substituents on the quinoline ring can tune the photoluminescent properties of these metal complexes. The methyl and carboxylic acid groups on this compound could be used to create novel organometallic complexes with tailored emission spectra for applications in displays, lighting, and chemical sensors.

Experimental Protocols

The following are representative protocols that a researcher might employ for the synthesis and biological evaluation of this compound.

Protocol: Synthesis via Pfitzinger Reaction

Objective: To synthesize this compound.

Materials:

-

3-Hydroxyisatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxyisatin (1 eq.) in a 30% aqueous solution of KOH.

-

Add an excess of acetone (5 eq.) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 12 hours. The solution will darken.

-

After cooling to room temperature, slowly acidify the reaction mixture with 1M HCl until the pH is approximately 4-5.

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Dry the product under vacuum. Confirm identity and purity using NMR and MS analysis.

Protocol: In Vitro DHODH Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP, indicator dye)

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0)

-

Synthesized compound dissolved in DMSO

-

96-well microplate and plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add assay buffer, DHODH enzyme, decylubiquinone, and DCIP to each well.

-

Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (0% inhibition) and a known inhibitor control (100% inhibition).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, dihydroorotate, to all wells.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color loss.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant scientific interest, built upon the robust and versatile quinoline scaffold. Its structure is intelligently designed to leverage the powerful metal-chelating properties of the 8-hydroxyquinoline core while incorporating a carboxylic acid moiety known to target critical enzymes like DHODH. This combination of functionalities makes it a highly promising candidate for the development of novel anticancer and antimicrobial agents. Furthermore, its potential for forming luminescent metal complexes opens avenues in materials science. The synthetic accessibility and rich chemical reactivity of this compound ensure that it will remain a focal point for future research and development.

References

-

Wikipedia. 8-Hydroxyquinoline. [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Mol-Instincts. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER Chemical Information. [Link]

-

PubChem. 3-hydroxy-2-methylquinoline-4-carboxylic acid. [Link]

-

Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

- Google Patents.

-

Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

PubChem. 2-Methyl-8-hydroxyquinoline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. 8-HYDROXYQUINOLINE-2-CARBOXYLIC ACID | 1571-30-8 [chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 8-Hydroxy-quinoline-4-carboxylic acid 97% | CAS: 55698-67-4 | AChemBlock [achemblock.com]

- 8. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Role of 8-Hydroxyquinolines in Modern Cancer Research

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 8-hydroxyquinoline (8-HQ) and its derivatives in cancer research. It provides an in-depth exploration of their mechanisms of action, summaries of key compounds, and robust, field-proven experimental protocols.

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a heterocyclic aromatic organic compound consisting of a pyridine ring fused to a phenol.[1] This structure confers a unique set of chemical properties, most notably its function as a potent and versatile chelator of metal ions, including biologically crucial cations like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺).[2][3][4] While long recognized for antimicrobial and neuroprotective properties, the 8-HQ scaffold has emerged as a highly promising platform for the development of novel anticancer agents.[1][3][5] Its derivatives demonstrate a remarkable ability to modulate multiple cellular pathways critical for cancer cell survival and proliferation.[1][6]

The fundamental principle behind their anticancer potential lies in their ability to disrupt the delicate metal ion homeostasis within tumor cells, which is often dysregulated compared to healthy cells.[3][6] This disruption serves as a primary trigger for a cascade of downstream events, including the generation of reactive oxygen species (ROS), inhibition of critical enzymatic machinery, and ultimately, the induction of programmed cell death.[6][7]

Core Mechanisms of Anticancer Action

The anticancer efficacy of 8-HQ derivatives is not attributed to a single mode of action but rather to a multi-pronged attack on cancer cell vulnerabilities.

Disruption of Metal Ion Homeostasis

Cancer cells have an increased demand for metal ions to support rapid proliferation and metabolic activity.[3] 8-HQ derivatives exploit this dependency. They act as ionophores , chelating extracellular metal ions and shuttling them across the cell membrane, leading to an abnormal increase in intracellular metal concentrations.[6][8][9]

-

Copper and Zinc Ionophoric Activity: Derivatives like Clioquinol (CQ) and PBT2 have been shown to increase intracellular levels of copper and zinc.[3][8][10] This influx overwhelms the cell's buffering capacity, leading to metal-induced toxicity. This is a key distinction from simple chelation, which would deplete metal ions. Instead, 8-HQs cause a toxic accumulation inside the cancer cell.[9][10]

Induction of Oxidative Stress and Apoptosis

The ionophore-mediated accumulation of redox-active metals, particularly copper, catalyzes the production of highly damaging Reactive Oxygen Species (ROS).[6][7]

-

ROS Generation: The intracellular Cu(II) complexes can be reduced to Cu(I) by cellular reductants like glutathione (GSH). This Cu(I) can then react with oxygen to produce superoxide radicals and other ROS, leading to a state of severe oxidative stress.[6]

-

Apoptotic Cascade: Overwhelming ROS levels damage lipids, proteins, and DNA, triggering intrinsic apoptotic pathways.[7] Furthermore, some 8-HQ complexes, such as tris(8-hydroxyquinoline)iron (Feq3), can activate death receptor signaling pathways, directly initiating apoptosis.[11] This culminates in the activation of caspases and the systematic dismantling of the cell.[9]

Inhibition of the Proteasome and Induction of ER Stress

The ubiquitin-proteasome system is critical for degrading misfolded or damaged proteins, and cancer cells are highly reliant on it to manage proteotoxic stress.

-

Proteasome Inhibition: Clioquinol, particularly when complexed with copper, has been shown to be a potent inhibitor of the 26S proteasome.[8][12] This inhibition leads to the accumulation of polyubiquitinated proteins, causing severe endoplasmic reticulum (ER) stress.

-

Paraptosis and Apoptosis: This aggravated ER stress can trigger multiple cell death modalities. One is a non-apoptotic cell death mechanism called paraptosis , characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria.[13][14][15] Additionally, prolonged ER stress can also initiate the unfolded protein response (UPR), which ultimately converges on apoptotic pathways.[13]

Modulation of Key Signaling Pathways

8-HQ derivatives interfere with critical signaling cascades that promote cancer cell growth and survival.

-

ERK and AKT Pathways: The compound HQ-11, a novel 8-HQ derivative, has been shown to induce cell death by activating the ERK pathway.[13] Clioquinol has been found to suppress angiogenesis by promoting the degradation of VEGFR2, a key receptor tyrosine kinase, and its combination with AKT inhibitors shows synergistic effects in suppressing tumor growth.[16]

The interconnected nature of these mechanisms is visualized below.

Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., HCT-116, A549) to ~80% confluency under standard conditions (37°C, 5% CO₂). [17] * Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

Incubate the plate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a stock solution of the 8-HQ derivative in sterile DMSO. Serially dilute the stock to create a range of working concentrations in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. [18] * Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., cisplatin, doxorubicin). [17] * Blank: Wells with medium but no cells to serve as a background control for absorbance readings.

-

-

Incubate the plate for a predetermined period (typically 24, 48, or 72 hours). [18]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light. [18] * Expertise Insight: During this time, visually inspect the wells under a microscope. Viable cells should contain visible dark purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the crystals. [18] * Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 570 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol 2: Western Blot Analysis of Apoptosis and Signaling Markers

Western blotting allows for the detection and semi-quantification of specific proteins, providing mechanistic insights into how an 8-HQ derivative induces cell death.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the 8-HQ derivative at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA or Lowry assay.

-

Trustworthiness Note: Accurate protein quantification is paramount for ensuring equal loading across lanes, which is the foundation of a reliable Western blot. [19]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples by diluting them with lysis buffer and Laemmli sample buffer. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Perform densitometry analysis to quantify band intensity. Normalize the intensity of the target protein band to the corresponding loading control band to correct for any loading inconsistencies.

-

Protocol 3: Measurement of Intracellular ROS with DCFH-DA

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. Non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate.

-

Allow cells to adhere for 24 hours.

-

Treat the cells with the 8-HQ derivative at the desired concentrations for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).

-

-

Probe Loading:

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells three times with serum-free medium or PBS to remove any extracellular probe. [7] * Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated samples to the vehicle control.

-

Express the results as a fold change in ROS production relative to the control.

-

Conclusion and Future Outlook

8-Hydroxyquinoline and its derivatives represent a dynamic and promising class of compounds in cancer research. Their ability to simultaneously target multiple hallmarks of cancer—including metal homeostasis, redox balance, protein degradation, and survival signaling—makes them attractive candidates for further development. The protocols detailed herein provide a robust framework for researchers to explore the anticancer potential of novel 8-HQ analogues, elucidate their mechanisms of action, and contribute to the development of next-generation cancer therapies.

References

-

Barreiro, E., et al. (2024). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Available at: [Link]

-

Malinowska, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

-

Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. ACS Omega. Available at: [Link]

-

Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Al-Mughaid, H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

Video Abstract (2013). 8-Hydroxyquinolines chelating properties and medicinal applications. Yusuf Ozkay. Available at: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

-

Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis. Available at: [Link]

-

Hsia, T-C., et al. (2019). Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. Phytomedicine. Available at: [Link]

-

Bare, A. G., & Schimmer, A. D. (2021). Feasibility of Repurposing Clioquinol for Cancer Therapy. Current Molecular Pharmacology. Available at: [Link]

-

Summers, K. L., et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics. Available at: [Link]

-

ALZFORUM (2023). PBT2. ALZFORUM. Available at: [Link]

-

Ding, W-Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research. Available at: [Link]

-

Chen, Y., et al. (2024). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. Cellular and Molecular Life Sciences. Available at: [Link]

-

Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. ResearchGate. Available at: [Link]

-

Ding, W-Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. ResearchGate. Available at: [Link]

-

Nalla, K. (2024). Response to: "I am struggling with western blot. especially with inconsistency in housekeeping protein loading. any help?". ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. ProQuest. Available at: [Link]

-

Yang, Y., et al. (2007). Clioquinol, a Therapeutic Agent for Alzheimer's Disease, Has Proteasome-Inhibitory, Androgen Receptor–Suppressing, Apoptosis-Inducing, and Antitumor Activities in Human Prostate Cancer Cells and Xenografts. Cancer Research. Available at: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]

- 16. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Loading Controls for Western Blots [labome.com]

Application Note: Formation and Characterization of 8-Hydroxy-2-methylquinoline-4-carboxylic Acid Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The 8-hydroxyquinoline (8-HQ) scaffold is a foundational "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are renowned for their wide range of applications, including as antimicrobial, anticancer, and neuroprotective agents, as well as fluorescent chemosensors and materials in organic light-emitting diodes (OLEDs).[2][3][4] The biological and material properties of 8-HQ derivatives are intrinsically linked to their potent ability to chelate metal ions.[4][5]

This guide focuses on a specific, multifunctional derivative: 8-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQC) . This ligand enhances the classic 8-HQ framework with two key functional groups:

-

A carboxylic acid group at the 4-position , which provides an additional coordination site, potentially increasing the stability and modifying the geometry of the resulting metal complexes.

-

A methyl group at the 2-position , which can influence the ligand's electronic properties and steric environment.

The formation of metal complexes with HMQC is a critical step in harnessing its potential. Chelation can dramatically alter the molecule's properties, often leading to enhanced biological activity compared to the free ligand.[6] This document provides a detailed exploration of the coordination chemistry of HMQC, followed by robust, step-by-step protocols for the synthesis and characterization of its metal complexes.

Coordination Chemistry and Ligand Properties

The power of HMQC as a chelating agent stems from the precise arrangement of its donor atoms. The deprotonated hydroxyl group at the C-8 position and the lone pair of electrons on the quinoline nitrogen at N-1 form a stable five-membered ring upon coordination with a metal ion. The addition of the carboxylic acid group at C-4 introduces a third potential coordination site.

Causality of Chelation: HMQC can act as a bidentate or a tridentate ligand. The coordination mode depends on the metal ion, the pH of the reaction medium, and the stoichiometry.

-

Bidentate Coordination: In many cases, it will coordinate similarly to standard 8-HQ, using the phenolic oxygen and quinoline nitrogen. The carboxylate group may then participate in intermolecular interactions or remain available for further functionalization.

-

Tridentate Coordination: For certain metal ions with a preference for higher coordination numbers, the carboxylate oxygen can also bind to the metal center, forming a highly stable complex. This tridentate chelation leads to rigid structures that are often responsible for enhanced fluorescence and biological activity.[7][8]

The stability of complexes formed with divalent metal ions is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7] This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series.[7]

Diagram 1: Structure and Chelation Sites of HMQC

Caption: Molecular structure of HMQC highlighting the three potential coordination sites.

Experimental Protocols

Protocol 1: Synthesis of this compound (HMQC)

The synthesis of substituted quinoline-4-carboxylic acids can often be achieved via the Doebner-von Miller reaction or related cyclization strategies. This protocol outlines a representative synthesis.

Scientific Rationale: This procedure involves the condensation of an aromatic amine (2-aminophenol), an α,β-unsaturated carbonyl precursor (pyruvic acid), and an aldehyde (acetaldehyde). The reaction proceeds through a series of additions and a final oxidative cyclization to form the quinoline ring system.

Materials:

-

2-Aminophenol

-

Pyruvic acid

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (0.1 mol) in 100 mL of ethanol.

-

Acidification: Slowly add concentrated HCl (0.15 mol) to the solution while stirring. This step protonates the amine, making it soluble and activating the aromatic ring.

-

Addition of Reagents: To the stirred solution, add pyruvic acid (0.1 mol) followed by the dropwise addition of acetaldehyde (0.12 mol). The order of addition is crucial for controlling the reaction pathway.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, a precipitate should form. If not, slowly neutralize the mixture with a 2M NaOH solution until a solid appears.

-

Purification: Filter the crude product and wash it with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallization: Purify the solid product by recrystallizing from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure HMQC.

-

Validation: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Protocol 2: General Procedure for Metal Complex Formation

This protocol provides a versatile method for synthesizing HMQC complexes with various divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺).

Scientific Rationale: The synthesis is typically performed in a solvent that can dissolve both the organic ligand and the inorganic metal salt.[1] A base is added to deprotonate the acidic phenolic and carboxylic protons of HMQC, converting it into an anionic ligand that readily coordinates to the positively charged metal cation. The stoichiometry is typically controlled at a 2:1 or 3:1 ligand-to-metal molar ratio to favor the formation of stable octahedral complexes.[3]

Materials:

-

Purified HMQC ligand

-

Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O)

-

Solvent: Ethanol/Water mixture (e.g., 80:20 v/v)[1]

-

Base: 1M Sodium Hydroxide (NaOH) or triethylamine (TEA)

-

Magnetic stirrer, beakers, filtration apparatus

Procedure:

-

Ligand Solution Preparation: Dissolve HMQC (2 mmol) in 50 mL of the ethanol/water solvent mixture in a 100 mL beaker. Gentle heating may be required.

-

Deprotonation: While stirring, add the base dropwise to the ligand solution until the pH reaches a value suitable for complexation (typically pH 7-8). This ensures the hydroxyl and carboxylic groups are deprotonated and available for coordination.[1] A distinct color change may be observed.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (1 mmol, for a 2:1 complex) in 20 mL of distilled water.

-

Complexation Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution. The formation of a colored precipitate almost immediately indicates the formation of the metal complex.

-

Reaction Completion: Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. For some metals, gentle heating (50-60 °C) can improve crystallinity and yield.

-

Isolation and Washing: Collect the precipitated complex by vacuum filtration. Wash the solid sequentially with distilled water (to remove unreacted metal salts and base) and then with cold ethanol (to remove unreacted ligand).

-

Drying: Dry the final complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60 °C).

Diagram 2: Experimental Workflow for Metal Complex Synthesis

Caption: A step-by-step workflow for the synthesis and validation of HMQC metal complexes.

Characterization and Data Interpretation

Validation of complex formation is a critical, self-validating step. The following techniques confirm that the metal ion has successfully coordinated to the HMQC ligand.

Protocol 3: Spectroscopic Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a powerful tool to confirm coordination. The binding of the metal ion to the donor atoms of the ligand alters the bond strengths, leading to predictable shifts in the vibrational frequencies.[1]

Procedure:

-

Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the spectrum of the free HMQC ligand as a reference.

-

Acquire the spectrum of the synthesized metal complex.

-

Compare the two spectra, focusing on the key regions summarized in the table below.

Table 1: Expected FT-IR Spectral Shifts Upon Complexation

| Functional Group | Vibration Type | Wavenumber in Free Ligand (cm⁻¹) | Expected Change in Complex | Rationale |

| Phenolic -OH | O-H stretch (broad) | ~3400 - 3200 | Disappearance | Deprotonation of the hydroxyl group upon coordination.[1] |

| Carboxylic Acid C=O | C=O stretch | ~1720 - 1700 | Shift to lower frequency (~1650-1600) | Coordination of the carboxylate oxygen weakens the C=O double bond. |

| Quinoline Ring | C=N stretch | ~1600 - 1580 | Shift to lower frequency | Coordination of the metal to the quinoline nitrogen withdraws electron density. |

| New Bands | M-O, M-N stretches | N/A | Appearance in far-IR region (~550-400) | Formation of new metal-ligand bonds.[1] |

B. UV-Visible Spectroscopy

Rationale: The electronic transitions within the ligand are sensitive to the coordination environment. Chelation typically causes a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maxima (λ_max) due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.[1]

Procedure:

-

Prepare dilute solutions (e.g., 10⁻⁵ M) of the free ligand and the metal complex in a suitable solvent (e.g., DMSO or Methanol).

-

Use the pure solvent as a blank.

-

Record the absorption spectra from approximately 200 to 800 nm.

-

Compare the λ_max values of the ligand and the complex. A significant shift confirms a change in the electronic structure due to coordination.

Applications and Future Directions

The metal complexes of HMQC are poised for investigation across several high-impact scientific fields.

-

Drug Development: As with many 8-HQ derivatives, HMQC complexes are strong candidates for antimicrobial and anticancer agents.[1][4][9] Chelation can enhance lipophilicity, facilitating cell membrane penetration, and the complex itself can interfere with essential metal-dependent enzymes in pathogens or cancer cells.[1]

-

Neurodegenerative Diseases: The ability to chelate metal ions like copper, zinc, and iron is a key strategy in therapies for diseases like Alzheimer's, where metal dyshomeostasis contributes to amyloid plaque formation.[3][4]

-

Fluorescent Sensing: The rigid structure formed upon chelation can restrict intramolecular vibrations, leading to a significant enhancement of fluorescence emission.[2][3] This makes HMQC complexes potential "turn-on" fluorescent sensors for specific metal ions in biological or environmental samples.

Diagram 3: Application Pathways for HMQC Metal Complexes

Caption: The key properties of HMQC metal complexes lead to diverse applications.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. ResearchGate. [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

Bajpai, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]

-

Cardoso, A. C., et al. (2024). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

-

Martell, A. E., & Hancock, R. D. (1996). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Nebraska-Lincoln, DigitalCommons@University of Nebraska-Lincoln. [Link]

-

Gao, J., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1647–1660. [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]

-

Lameijer, L. N., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11847–11862. [Link]

-

Brelot, L., et al. (2021). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

Sources

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 8-Hydroxy-2-methylquinoline-4-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Substituted Quinoline Scaffolds in Modern OLED Technology

The field of organic light-emitting diodes (OLEDs) is in a perpetual state of innovation, driven by the quest for materials that offer enhanced efficiency, stability, and color purity. Within the vast landscape of organic semiconductors, 8-hydroxyquinoline and its derivatives have carved out a significant niche, primarily due to their exceptional chelating ability, robust thermal stability, and favorable electronic properties.[1][2][3] The archetypal tris(8-hydroxyquinolinato)aluminum (Alq3) has been a cornerstone of OLED research and commercialization, serving as a reliable electron transporter and green emitter.[4] The strategic functionalization of the 8-hydroxyquinoline backbone presents a compelling avenue for fine-tuning the optoelectronic characteristics of these materials. This guide focuses on a specific, yet promising derivative: 8-Hydroxy-2-methylquinoline-4-carboxylic acid .

While direct, extensive research on the application of this compound in OLEDs is nascent, its molecular architecture suggests significant potential. The inclusion of a methyl group at the 2-position and a carboxylic acid at the 4-position on the 8-hydroxyquinoline framework can be hypothesized to modulate the ligand field strength, influence the solubility for solution-based processing, and alter the HOMO/LUMO energy levels of its corresponding metal complexes. This, in turn, could lead to novel emissive properties and improved device performance.

This document serves as a comprehensive technical guide, providing a scientifically grounded, albeit partially extrapolated, framework for the synthesis, characterization, and application of this compound in OLEDs. The protocols and insights presented herein are built upon established principles of organic synthesis, materials science, and device physics, drawing parallels from closely related and extensively studied quinoline derivatives.

Part 1: Synthesis and Characterization of this compound

A plausible and efficient synthetic route to this compound is the Doebner reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.[5] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Proposed Synthetic Protocol: Doebner Reaction

This protocol outlines a potential pathway for the synthesis of the target compound.

Reactants:

-

2-Amino-6-methylphenol (as the aniline derivative)

-

Glyoxylic acid (as the aldehyde component)

-

Pyruvic acid

-

Ethanol (solvent)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylphenol (1 equivalent) in ethanol.

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents). An exothermic reaction may be observed.

-

Addition of Glyoxylic Acid: Subsequently, add an aqueous solution of glyoxylic acid (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is recommended.

-

Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Material Characterization

A thorough characterization of the synthesized material is crucial before its incorporation into OLED devices.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the molecular structure and assess purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., -OH, -COOH, C=N). |

| UV-Visible Spectroscopy | To determine the absorption properties and estimate the optical bandgap. |

| Photoluminescence (PL) Spectroscopy | To characterize the emissive properties, including the emission wavelength and quantum yield. |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are critical for predicting charge injection and transport behavior in an OLED. |

Part 2: Application in OLEDs: A Ligand for Novel Emissive Metal Complexes

The most probable and impactful application of this compound in OLEDs is as a ligand for the formation of luminescent metal complexes. The bidentate chelating nature of the 8-hydroxyquinoline core is well-documented to form stable and emissive complexes with a variety of metal ions, including Al³⁺, Zn²⁺, and Ir³⁺.[2][4][6]

Rationale for Metal Complex Formation

The formation of a metal complex with this compound can offer several advantages:

-

Enhanced Emission: The chelation to a metal center can increase the rigidity of the molecule, reducing non-radiative decay pathways and enhancing the photoluminescence quantum yield.[1]

-

Color Tuning: The choice of the central metal ion and the electronic nature of the substituents on the quinoline ring can significantly influence the emission color.

-

Improved Stability: Metal complexes often exhibit higher thermal and morphological stability compared to their organic ligand counterparts, leading to longer device lifetimes.

Protocol for the Synthesis of a Generic Metal Complex (M(8-H2MQC)n)

This protocol provides a general procedure for the synthesis of a metal complex, which can be adapted for different metal precursors.

Materials:

-

This compound

-

A suitable metal salt (e.g., Aluminum isopropoxide, Zinc acetate)

-

Ethanol or other suitable solvent

-

Base (e.g., Sodium hydroxide or triethylamine)

Step-by-Step Procedure:

-

Ligand Solution: Dissolve this compound in ethanol in a round-bottom flask.

-

Deprotonation: Add a stoichiometric amount of base to deprotonate the hydroxyl and carboxylic acid groups, facilitating coordination to the metal center.

-

Addition of Metal Salt: In a separate flask, dissolve the metal salt in ethanol. Add this solution dropwise to the ligand solution with vigorous stirring.

-

Reaction and Precipitation: Heat the reaction mixture to reflux for several hours. The formation of the metal complex is often indicated by a color change and the precipitation of a solid.

-

Isolation and Purification: Cool the mixture, collect the precipitate by filtration, and wash it with ethanol and water to remove any unreacted starting materials and salts. Further purification can be achieved by sublimation or recrystallization.

Part 3: OLED Device Fabrication and Characterization

The fabricated metal complex can then be incorporated into a multilayer OLED device. A typical device architecture is presented below.

Standard OLED Architecture

Caption: A typical multilayer OLED device architecture.

Protocol for OLED Fabrication (Vacuum Thermal Evaporation)

-

Substrate Preparation: Start with pre-cleaned Indium Tin Oxide (ITO) coated glass substrates. The cleaning process typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment to enhance the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 10 nm) of a suitable HIL material, such as HAT-CN, onto the ITO surface by vacuum thermal evaporation.

-

Hole Transport Layer (HTL) Deposition: Subsequently, deposit a layer (e.g., 40 nm) of an HTL material, like NPB or TAPC.

-

Emissive Layer (EML) Deposition: Co-evaporate the synthesized metal complex (as the host or dopant) with a suitable host or guest material to form the emissive layer (e.g., 30 nm). The doping concentration is a critical parameter to optimize device performance.

-

Electron Transport Layer (ETL) Deposition: Deposit a layer (e.g., 30 nm) of an ETL material. Given the 8-hydroxyquinoline core of the ligand, the synthesized complex itself may possess good electron transport properties, potentially allowing it to also function as the ETL.[1]

-

Electron Injection Layer (EIL) and Cathode Deposition: Finally, deposit a thin layer of an EIL material (e.g., 1 nm of LiF) followed by a thicker layer of a low work function metal cathode (e.g., 100 nm of Aluminum).

-

Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Device Characterization Workflow

Caption: Workflow for OLED device characterization.

Part 4: Expected Performance and Data Interpretation

While no specific performance data exists for OLEDs based on this compound, we can extrapolate potential characteristics based on related materials.

| Performance Metric | Expected Outcome and Interpretation |

| Turn-on Voltage | The turn-on voltage will be influenced by the HOMO/LUMO energy levels of the material and the overall device architecture. A well-matched energy level alignment should result in a low turn-on voltage. |

| Electroluminescence (EL) Spectrum | The position of the EL peak will determine the emission color. The carboxylic acid and methyl substituents are likely to cause a shift in the emission compared to the parent 8-hydroxyquinoline complexes. The full width at half maximum (FWHM) of the spectrum will indicate the color purity. |

| External Quantum Efficiency (EQE) | The EQE is a measure of the device's ability to convert injected charge carriers into emitted photons. This will depend on the photoluminescence quantum yield of the emissive material, charge balance, and light outcoupling efficiency. |

| Current and Power Efficiency | These metrics relate the light output to the electrical power input. They are crucial for assessing the energy efficiency of the device. |

| Operational Lifetime | The stability of the synthesized metal complex and the overall device architecture will determine the operational lifetime. The presence of the carboxylic acid group might influence intermolecular interactions and film morphology, which could impact device stability. |

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored material for OLED applications. Its synthesis via established methodologies like the Doebner reaction appears feasible. The true potential of this compound likely lies in its use as a ligand to form novel metal complexes, which could exhibit unique photophysical properties. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and device integration of this promising quinoline derivative. Further research is warranted to elucidate its specific properties and to fully assess its viability in next-generation OLED technologies.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (URL: [Link])

-

Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (URL: [Link])

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (URL: [Link])

- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (URL: Not a clickable URL was provided in the search results)

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

-

Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (URL: [Link])

-

Quinoxaline derivatives as attractive electron-transporting materials. (URL: [Link])

-

Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (URL: [Link])

-

Quinoxaline derivatives as attractive electron-transporting materials. (URL: [Link])

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (URL: [Link])

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (URL: [Link])

-

Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and.... (URL: [Link])

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Validation & Comparative

A Tale of Two Chelators: A Comparative Guide to 8-Hydroxy-2-methylquinoline-4-carboxylic acid and 8-hydroxyquinaldine for Researchers

Guide Prepared by an In-House Senior Application Scientist

For drug development professionals and researchers, the selection of a small molecule for a specific application—be it as a therapeutic agent, a chemical sensor, or an analytical reagent—is a critical decision point. The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure, renowned for its potent metal-chelating capabilities that underpin a vast range of biological activities, from antimicrobial to antineurodegenerative.[1][2][3] This guide provides an in-depth, objective comparison of two key 8HQ derivatives: the classic 8-hydroxyquinaldine and its more functionalized counterpart, 8-Hydroxy-2-methylquinoline-4-carboxylic acid .

We will move beyond a simple catalog of properties to explore the fundamental chemical causality that dictates their performance in experimental settings. This analysis is designed to empower researchers to make an informed choice based on the specific demands of their work.

Molecular Profiles: The Decisive Impact of a Carboxyl Group

At first glance, the two molecules share the same foundational 8-hydroxy-2-methylquinoline core. This core structure is responsible for the characteristic bidentate chelation of metal ions, coordinating through the phenolic oxygen and the ring nitrogen.[4] However, the addition of a carboxylic acid moiety at the 4-position in this compound is a transformative structural alteration.

8-hydroxyquinaldine (also known as 2-Methyl-8-quinolinol) is a relatively simple, lipophilic molecule.[5][6] Its character is primarily defined by the 8-hydroxyquinoline core and the electron-donating methyl group at the 2-position.

This compound introduces a third potential coordination site and a second acidic proton. This seemingly minor change dramatically alters the molecule's electronic properties, solubility, and steric profile, which has profound implications for its interactions with biological systems and metal ions.

Below is a diagram illustrating the key structural difference.

Caption: Structural comparison of 8-hydroxyquinaldine and this compound.

Comparative Physicochemical Properties

The most significant divergence in the performance of these two compounds stems from their differing physicochemical properties. The addition of the carboxyl group makes this compound a more polar and acidic compound than 8-hydroxyquinaldine.

| Property | 8-hydroxyquinaldine | This compound | Causality of Difference |

| IUPAC Name | 2-methylquinolin-8-ol[5] | This compound | N/A |

| Synonyms | 2-Methyl-8-quinolinol | Xanthurenic acid (isomer) | N/A |

| Molecular Formula | C₁₀H₉NO[5] | C₁₁H₉NO₃ | Addition of -COOH group |

| Molecular Weight | 159.18 g/mol [5] | 203.19 g/mol | Addition of -COOH group |

| Water Solubility | Insoluble (0.4 g/L)[6] | Expected to be higher | The polar carboxylic acid group can engage in hydrogen bonding with water, increasing aqueous solubility. |

| Solubility (Organic) | Soluble in hot alcohol, ether, benzene[6] | Expected to be lower in non-polar solvents | Increased overall polarity reduces solubility in non-polar organic solvents. |

| Acidity (pKa) | pK₁: 5.55 (pyridinium N-H⁺)pK₂: 10.31 (phenolic O-H)[6] | Expected to have 3 pKa values | The carboxylic acid introduces a highly acidic proton (pKa ~2-5), in addition to the phenolic and pyridinium protons. |

| Chelation Sites | Bidentate (N, O⁻) | Potentially Tridentate (N, O⁻, COO⁻) | The carboxyl group provides a third potential coordination site for metal ions. |

Performance in Key Applications: A Mechanistic Comparison

The differences in physicochemical properties directly translate to divergent performance in research applications.

Metal Chelation and Sensing

Both molecules are excellent chelators. 8-hydroxyquinoline and its derivatives are widely used for the analytical determination of metal ions, often forming fluorescent complexes.[1] The choice between the two depends on the experimental medium and the target ion.

-

8-hydroxyquinaldine : Its high lipophilicity makes it an excellent choice for extracting metal ions from an aqueous phase into an organic solvent.[6] It readily crosses cell membranes, a property exploited in its use as an ionophore and in its antimicrobial activity.[3][7]

-

This compound : Its enhanced water solubility makes it more suitable for applications in aqueous buffers without the need for organic co-solvents. The presence of the carboxyl group can also alter its selectivity for different metal ions compared to 8-hydroxyquinaldine. The potential for tridentate chelation could lead to the formation of more stable complexes with certain metals.

The following workflow outlines a general protocol for comparing the metal-chelating ability of the two compounds using UV-Visible spectrophotometry.

Caption: Workflow for comparing metal chelation via UV-Vis titration.

Biological Activity (Antimicrobial & Enzyme Inhibition)

The biological activity of 8-hydroxyquinolines is often linked to their ability to chelate essential metal ions, disrupting cellular homeostasis in pathogens or inhibiting metalloenzymes.[2][4]

-

8-hydroxyquinaldine : Its proven fungicidal and insecticidal properties are attributed to its lipophilicity, which allows it to penetrate the cell walls and membranes of microorganisms. Once inside, it can sequester essential intracellular metal ions like Fe²⁺ or Zn²⁺.

-